Texas Red

Descripción

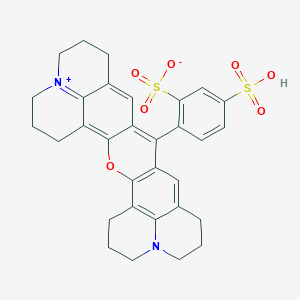

hydrophilic this compound; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLHNVLQVRSVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown or purple powder; [MSDSonline] | |

| Record name | Texas Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

934482-80-1, 82354-19-6 | |

| Record name | Texas Red sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulforhodamine 101 acid chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEXAS RED SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Texas Red Fluorescent Dye: A Comprehensive Technical Guide

Texas Red, chemically known as Sulforhodamine 101 acid chloride, is a bright red fluorescent dye widely utilized in biological research for visualizing specific molecules within cells and tissues.[1][2] Its robust fluorescent properties and versatility in conjugation have established it as a staple in laboratories focused on cell biology, neuroscience, and drug development. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a workflow for immunofluorescence staining.

Core Properties of this compound

This compound is a sulfonated xanthene dye that exhibits strong fluorescence in the red region of the visible spectrum.[3] Its key characteristics make it a reliable tool for various fluorescence-based assays.

Key Features:

-

Bright Fluorescence: this compound emits a strong red fluorescent signal upon excitation, making it suitable for the detection of low-abundance biomolecules.[2][4]

-

Photostability: It demonstrates good resistance to photobleaching, allowing for prolonged imaging and analysis without significant signal loss.

-

Versatility: The dye can be conjugated to a wide range of biomolecules, including antibodies, proteins, peptides, and nucleic acids.

-

Water Solubility: this compound is soluble in water and other polar solvents, facilitating its use in aqueous biological buffers.

Spectral and Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential information for experimental design and instrument setup.

| Property | Value | Reference(s) |

| Chemical Name | Sulforhodamine 101 acid chloride | |

| Molecular Formula | C₃₁H₂₉ClN₂O₆S₂ | |

| Molecular Weight | 625.15 g/mol | |

| Excitation Maximum (λex) | ~589-596 nm | |

| Emission Maximum (λem) | ~615 nm | |

| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ at 596 nm | |

| Appearance | Dark purple powder |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in a research setting.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for the indirect immunofluorescent staining of a target protein in cultured cells.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (specific to the target protein)

-

This compound-conjugated secondary antibody (reactive against the host species of the primary antibody)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in a suitable antibody dilution buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions to visualize the nuclei.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~596 nm, Emission: ~615 nm) and the nuclear counterstain.

Antibody Conjugation with this compound

This protocol outlines the procedure for covalently labeling a primary antibody with this compound sulfonyl chloride.

Materials:

-

Purified antibody (at a concentration of 1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

-

This compound sulfonyl chloride

-

Anhydrous Dimethylformamide (DMF)

-

Sodium bicarbonate buffer (1 M, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing or centrifugal filtration devices

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Dye Preparation: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.

-

Reaction Setup:

-

Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

-

Slowly add the dissolved this compound to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 20:1.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

-

Purification:

-

Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody (the first colored peak).

-

Alternatively, purify the conjugate by dialysis against PBS at 4°C for 24-48 hours with several buffer changes, or by using centrifugal filtration devices.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 596 nm (for this compound).

-

Storage: Store the this compound-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Fluorescence In Situ Hybridization (FISH) with a this compound-Labeled Probe

This protocol provides a general workflow for using a this compound-labeled DNA probe to detect a specific sequence in chromosomal preparations.

Materials:

-

Pre-prepared chromosome spreads on glass slides

-

2x SSC (Saline-Sodium Citrate) buffer

-

Denaturation solution (e.g., 70% formamide in 2x SSC)

-

Ethanol series (70%, 85%, 100%)

-

This compound-labeled DNA probe

-

Hybridization buffer

-

DAPI counterstain

-

Antifade mounting medium

Procedure:

-

Slide Preparation: Age the chromosome spread slides by baking at 65°C for 2-4 hours.

-

Denaturation: Denature the chromosomal DNA by immersing the slides in denaturation solution at 70-75°C for 2-5 minutes.

-

Dehydration: Dehydrate the slides by passing them through a cold ethanol series (70%, 85%, 100%) for 2 minutes each, then air dry.

-

Probe Preparation: Denature the this compound-labeled DNA probe in hybridization buffer at 70-75°C for 5-10 minutes, then place on ice to prevent re-annealing.

-

Hybridization: Apply the denatured probe mixture to the denatured slide, cover with a coverslip, and seal the edges. Incubate in a humidified chamber at 37°C overnight.

-

Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes.

-

Wash in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.

-

-

Counterstaining: Apply DAPI counterstain to the slide for 10 minutes.

-

Mounting and Imaging: Mount the slide with antifade mounting medium and visualize using a fluorescence microscope with appropriate filters for this compound and DAPI.

Experimental Workflow Visualization

The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol.

Tandem Dyes

This compound is also utilized as an acceptor molecule in tandem dyes, most notably PE-Texas Red. In this configuration, R-phycoerythrin (PE) is excited and transfers its energy to the this compound molecule, which then fluoresces. This tandem configuration allows for the use of common excitation sources (like a 488 nm laser for PE) to generate a longer wavelength emission, expanding the options for multicolor flow cytometry and other applications.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Texas Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Texas Red, a widely used red fluorescent dye. It includes detailed information on its excitation and emission characteristics, experimental protocols for its use and spectral measurement, and visualizations of key workflows and concepts. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques.

Core Spectroscopic Properties of this compound

This compound, chemically known as Sulforhodamine 101 acid chloride, is a bright, red-emitting fluorophore commonly employed in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[1] Its robust fluorescence and good photostability make it a reliable choice for labeling biomolecules such as antibodies, proteins, and nucleic acids.[1][2]

The key to utilizing this compound effectively lies in understanding its excitation and emission spectra. The excitation spectrum represents the range of wavelengths the fluorophore can absorb to become excited, while the emission spectrum shows the wavelengths of light emitted as the fluorophore returns to its ground state.

The peak of its absorption spectrum is at approximately 589-596 nm, and it fluoresces with a peak emission at around 615 nm.[1][3] This significant separation between the excitation and emission maxima, known as the Stokes shift, is advantageous as it allows for the effective separation of the excitation and emission signals, leading to improved signal-to-noise ratios in imaging experiments.

Below is a table summarizing the key quantitative spectral and physical properties of this compound.

| Property | Value | References |

| Excitation Maximum (λex) | 589 - 596 nm | |

| Emission Maximum (λem) | 603 - 615 nm | |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | |

| Quantum Yield (Φ) | 0.93 | |

| Molecular Weight | 625.15 g/mol | |

| Chemical Formula | C₃₁H₂₉ClN₂O₆S₂ | |

| Synonyms | Sulforhodamine 101 acid chloride | |

| Solubility | Soluble in water and other polar solvents (e.g., DMF, acetonitrile) |

Visualizing Spectral Properties

The relationship between the absorption (excitation) and emission spectra, including the Stokes shift, is a fundamental concept in fluorescence. The following diagram illustrates this relationship for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from measuring its spectral properties to its application in immunofluorescence.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Instrumentation:

-

A spectrofluorometer equipped with an excitation and an emission monochromator, a light source (e.g., Xenon arc lamp), and a sensitive detector (e.g., photomultiplier tube).

Materials:

-

This compound dye

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) or ethanol)

-

Quartz cuvette

Procedure:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

Further dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Measuring the Emission Spectrum:

-

Set the excitation monochromator to the known absorption maximum of this compound (e.g., 595 nm).

-

Scan the emission monochromator over a wavelength range that brackets the expected emission peak (e.g., 600 nm to 700 nm).

-

Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a wavelength range that includes the expected absorption peaks (e.g., 500 nm to 610 nm).

-

Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Data Analysis:

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response, if this is not done automatically by the instrument's software.

-

Identify the peak wavelengths for the excitation and emission spectra.

-

Protocol 2: Conjugation of this compound to an Antibody

This protocol provides a general procedure for labeling an antibody with this compound sulfonyl chloride.

Materials:

-

Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

This compound sulfonyl chloride

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against a suitable buffer like PBS.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.

-

Slowly add a calculated amount of the this compound stock solution to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted dye molecules.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with a preservative like sodium azide).

-

The first colored fraction to elute will be the this compound-conjugated antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (around 595 nm).

-

Workflow for Antibody Conjugation

The following diagram outlines the key steps in the antibody conjugation process.

References

An In-Depth Technical Guide to the Core Principles of Texas Red Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Texas Red fluorescence, a widely utilized tool in biological research and drug development. It delves into the photophysical properties of this fluorophore, offers detailed experimental protocols for its application, and presents visual representations of key processes to facilitate a deeper understanding.

Core Principles of this compound Fluorescence

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red fluorescent dye belonging to the rhodamine family.[1] Its utility in various biological applications stems from its favorable photophysical properties, including a high extinction coefficient, good quantum yield, and reasonable photostability.[2][3] The fluorophore is typically excited by laser lines in the yellow-orange region of the spectrum and emits in the red region, making it suitable for multicolor imaging experiments with spectrally distinct fluorophores like FITC (green) and DAPI (blue).

The fluorescence of this compound arises from its chemical structure, which contains a system of conjugated pi bonds. When a photon of an appropriate wavelength is absorbed by the molecule, an electron is promoted to a higher energy singlet state (S1). The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The subsequent return of the electron to the ground state (S0) results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

Quantitative Photophysical Properties

The performance of a fluorophore is defined by several key quantitative parameters. The table below summarizes the essential photophysical properties of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~586 - 596 nm | [4] |

| Emission Maximum (λem) | ~603 - 615 nm | |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | |

| Quantum Yield (Φ) | 0.605 - 0.93 | |

| Fluorescence Lifetime (τ) | ~4.2 ns in water |

Note on Quantum Yield: The quantum yield of this compound can vary depending on the local environment and conjugation state. The reported values range from 0.605 in PBS to as high as 0.93. It is advisable to consider this variability in quantitative fluorescence studies.

Experimental Protocols

This compound is commonly used as a fluorescent label for antibodies, nucleic acids, and other biomolecules. Below are detailed protocols for two of its most frequent applications: antibody conjugation and immunofluorescence.

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the steps for covalently linking this compound sulfonyl chloride to a primary antibody.

Materials:

-

Purified antibody (1-4 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

-

This compound sulfonyl chloride

-

Anhydrous dimethylformamide (DMF)

-

Dialysis tubing or spin column for purification

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

Procedure:

-

Prepare the Antibody: Ensure the antibody is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 5-10 mg/mL.

-

Reaction Setup: While gently vortexing the antibody solution, slowly add the this compound/DMF solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

-

Purification: Remove unconjugated this compound by dialysis against PBS at 4°C with several buffer changes or by using a spin column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of this compound (~595 nm).

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for the detection of a target antigen in fixed and permeabilized cells.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)

-

Primary antibody (unconjugated)

-

This compound-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for this compound and the counterstain.

Concluding Remarks

This compound remains a valuable and versatile fluorophore for a wide range of biological applications. Its bright red emission and well-characterized properties make it a reliable choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. By understanding its core principles and following optimized experimental protocols, researchers can effectively leverage this compound to visualize and quantify biological processes with high sensitivity and specificity. For applications requiring even greater photostability or brightness, newer generation dyes with similar spectral properties, such as Alexa Fluor 594, are also available.

References

Texas Red: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Texas Red, a widely used red fluorescent dye. It covers the dye's historical discovery, detailed chemical and physical properties, experimental protocols for its application, and its role in visualizing key cellular signaling pathways.

Introduction and Historical Context

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright, red-emitting fluorescent dye that has become an indispensable tool in various biological and biomedical research fields.[1] Its development was a significant advancement in fluorescence microscopy, offering a photostable alternative with a distinct emission spectrum, making it highly suitable for multicolor imaging.

The journey of this compound begins with the synthesis of rhodamine dyes in 1887 by the industrial chemist Ceresole. These dyes were noted for their red-shifted spectra and greater photostability compared to earlier fluorescein dyes. Over time, various derivatives of rhodamine were developed to improve their utility in biological labeling.

A significant breakthrough came in 1982 when Titus, Haugland, and their colleagues synthesized the sulfonyl chloride derivative of sulforhodamine 101.[2][3] This new compound, which they named this compound, was developed to be a hydrophilic, red-emitting fluorophore that could be efficiently coupled to proteins and other biomolecules.[3] A key advantage of this compound sulfonyl chloride is that upon reaction with primary amines on a target molecule, any excess, unreacted dye hydrolyzes to the highly water-soluble sulforhodamine 101. This property simplifies the purification process, as the unreacted dye can be easily washed away.[2] This innovation addressed some of the limitations of existing rhodamine derivatives, such as hydrophobicity and instability, and solidified this compound's place as a valuable fluorescent probe.

Physicochemical and Photophysical Properties

This compound is a sulfonated xanthene dye, and its chemical structure and properties are well-characterized. It is typically a dark purple powder in its solid form.

Quantitative Data Summary

The key photophysical and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₂₉ClN₂O₆S₂ | |

| Molar Mass | 625.15 g/mol | |

| Excitation Maximum (λex) | ~588 - 596 nm | |

| Emission Maximum (λem) | ~601 - 615 nm | |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.61 in PBS | |

| Fluorescence Lifetime (τ) | ~4 ns | |

| Solubility | Soluble to 100 mM in ethanol. Soluble in polar solvents like water (with hydrolysis), DMSO, DMF, and acetonitrile. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the reactive form of this compound and its application in labeling antibodies and visualizing the actin cytoskeleton.

Synthesis of Sulforhodamine 101 Acid Chloride (this compound)

The synthesis of the reactive sulfonyl chloride form of this compound from sulforhodamine 101 (SR101) is a critical step for its use in bioconjugation.

Materials:

-

Sulforhodamine 101 (SR101)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous reaction vessel

-

Vacuum line

-

Nitrogen or Argon gas supply

Protocol:

-

Thoroughly dry the Sulforhodamine 101 powder under a high vacuum for at least 2 hours.

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), add the dried SR101 to an excess of phosphorus oxychloride in a suitable reaction vessel.

-

Stir the mixture at room temperature for approximately 21 hours. The reaction converts the sulfonic acid group of SR101 to the reactive sulfonyl chloride.

-

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

-

The resulting residue, which is the sulforhodamine 101 acid chloride (this compound), should be thoroughly dried under a high vacuum to remove any remaining traces of POCl₃.

-

The reactive this compound should be stored under desiccated conditions at -20°C to prevent hydrolysis.

Protocol for Labeling IgG Antibodies with this compound Sulfonyl Chloride

This protocol describes the covalent conjugation of this compound sulfonyl chloride to primary amines on an IgG antibody.

Materials:

-

Purified IgG antibody (1-5 mg/mL)

-

Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

-

This compound Sulfonyl Chloride

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Desalting column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

-

Prepare the antibody solution by dissolving 1-5 mg of the IgG in 1 mL of chilled conjugation buffer.

-

Immediately before use, prepare a stock solution of this compound sulfonyl chloride by dissolving 1 mg in 50 µL of anhydrous DMF or acetonitrile. Do not use DMSO as it can react with sulfonyl chlorides.

-

While gently vortexing the antibody solution on ice, slowly add the this compound stock solution. The molar ratio of dye to antibody may need to be optimized, but a starting point is a 10-20 fold molar excess of the dye.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring.

-

To separate the this compound-conjugated antibody from unreacted dye and the hydrolysis product (sulforhodamine 101), apply the reaction mixture to a desalting column pre-equilibrated with PBS.

-

Elute the protein-dye conjugate with PBS. The labeled antibody will be in the void volume and will appear as a purple solution. The unreacted, hydrolyzed dye will elute later as a pink fraction.

-

Alternatively, the reaction mixture can be dialyzed extensively against PBS at 4°C.

-

The degree of labeling can be determined spectrophotometrically.

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C.

Protocol for Staining F-Actin with this compound-X Phalloidin

This protocol details the use of this compound-X phalloidin to visualize the filamentous actin (F-actin) cytoskeleton in fixed and permeabilized cells. Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that binds specifically to F-actin.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

-

This compound-X Phalloidin stock solution (e.g., in methanol)

-

Mounting medium with an antifade reagent

-

(Optional) DAPI or Hoechst stain for nuclear counterstaining

Protocol:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

Prepare the staining solution by diluting the this compound-X phalloidin stock solution in the blocking solution to the desired final concentration (typically 50-200 nM).

-

Incubate the cells with the this compound-X phalloidin staining solution for 20-60 minutes at room temperature, protected from light.

-

(Optional) A nuclear counterstain like DAPI can be included in the staining solution.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the stained F-actin using a fluorescence microscope with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).

Application in Visualizing Signaling Pathways

This compound is a valuable tool for visualizing the outcomes of various signaling pathways, particularly those that result in changes to the cellular architecture. One prominent example is the use of this compound-phalloidin to study the dynamics of the actin cytoskeleton, which is regulated by a complex network of signaling pathways.

Rho GTPase Signaling and Actin Cytoskeleton Remodeling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Extracellular signals, transmitted through receptors like G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, activate guanine nucleotide exchange factors (GEFs), which in turn activate Rho GTPases.

Activated Rho GTPases then interact with a variety of downstream effector proteins to control the organization of actin filaments. For instance, activated Rac1 stimulates the Arp2/3 complex via WAVE proteins, leading to the formation of branched actin networks characteristic of lamellipodia. Activated Cdc42 promotes the formation of filopodia through its effectors like WASp and N-WASP, which also activate the Arp2/3 complex. RhoA, on the other hand, promotes the formation of contractile actin stress fibers and focal adhesions through its effectors ROCK and mDia.

The visualization of these distinct actin structures using this compound-phalloidin provides a powerful readout of the activity of these signaling pathways. For example, the appearance of lamellipodia and membrane ruffles is indicative of Rac1 activation, while the presence of prominent stress fibers suggests high RhoA activity.

Below is a DOT script and the corresponding diagram illustrating a simplified workflow for visualizing the effects of Rho GTPase signaling on the actin cytoskeleton using this compound-phalloidin.

Workflow for visualizing Rho GTPase-mediated actin remodeling.

The following DOT script and diagram illustrate the logical relationship in the Rho GTPase signaling pathway leading to distinct actin structures.

Simplified Rho GTPase signaling to the actin cytoskeleton.

Conclusion

This compound has proven to be a robust and versatile fluorescent dye for a wide range of applications in biological research and drug development. Its bright red fluorescence, high quantum yield, and the reactivity of its sulfonyl chloride derivative have made it a staple in techniques such as immunofluorescence, flow cytometry, and fluorescence in situ hybridization. The ability to visualize the intricate and dynamic processes within cells, such as the remodeling of the actin cytoskeleton in response to signaling cues, underscores the enduring utility of this compound in advancing our understanding of cellular biology. As microscopy techniques continue to evolve, the favorable photophysical properties of this compound and its derivatives will ensure its continued relevance in cutting-edge scientific discovery.

References

understanding Texas Red for immunofluorescence

An In-depth Technical Guide to Texas Red for Immunofluorescence

Introduction to this compound

This compound, or sulforhodamine 101 acid chloride, is a bright red-emitting fluorescent dye widely used in various biological research applications, particularly in fluorescence microscopy and immunofluorescence.[1][2] It belongs to the rhodamine family of dyes and is characterized by its strong fluorescence, good photostability, and distinct spectral properties that make it an excellent partner for multicolor imaging experiments.[2][3] The dye is commonly conjugated to primary or secondary antibodies to visualize the localization of specific antigens within cells and tissues.[1] Its sulfonyl chloride reactive group allows for covalent labeling of primary amino groups on proteins, such as antibodies, creating stable bioconjugates. One of the key advantages of this compound's chemistry is that its unreacted form readily hydrolyzes to a water-soluble sulfonate, which is easily washed away, reducing background noise.

Core Photophysical and Chemical Properties

The utility of a fluorophore is defined by its spectral characteristics, brightness, and stability. This compound is valued for its vibrant red fluorescence and is efficiently excited by common laser lines, such as the 561 nm or 594 nm lasers. Its emission in the red spectrum is advantageous due to lower autofluorescence from biological samples in this range. The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).

Table 1: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~589-596 nm | |

| Emission Maximum (λem) | ~615-620 nm | |

| Molar Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ at 596 nm | |

| Quantum Yield (Φ) | ~0.93 | |

| Molecular Weight | ~625 g/mol |

Applications in Immunofluorescence

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize specific antigens in cells or tissues. This compound is a workhorse fluorophore for this application due to its brightness and spectral properties.

-

Indirect Immunofluorescence: The most common application involves using an unlabeled primary antibody specific to the target antigen, followed by a secondary antibody that recognizes the primary antibody and is conjugated to this compound. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

-

Multicolor Imaging: The emission spectrum of this compound has minimal overlap with green-emitting fluorophores like FITC or Alexa Fluor 488, making it an ideal candidate for dual-labeling experiments. This allows for the simultaneous visualization of multiple targets within the same sample.

-

Flow Cytometry: While more common in microscopy, this compound can be used in flow cytometry, typically excited by a dye laser tuned to 595-605 nm or a 561 nm laser. It is also used as the acceptor fluorophore in the PE-Texas Red tandem dye, which allows for excitation with a 488 nm laser.

Experimental Protocols

Antibody Conjugation using a Kit (Example Protocol)

This protocol is a generalized summary based on commercially available kits.

-

Antibody Preparation: The antibody to be labeled should be purified and in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 0.5-5 mg/mL. Buffers containing nucleophilic components like Tris or glycine should be avoided.

-

pH Adjustment: Add 1 µL of a modifier reagent (often included in kits) to every 10 µL of the antibody solution to adjust the pH to an optimal range (typically 6.5-8.5) for the conjugation reaction.

-

Conjugation: Pipette the pH-adjusted antibody directly onto the lyophilized this compound mix. Gently resuspend the mixture by pipetting up and down.

-

Incubation: Incubate the reaction in the dark at room temperature (20-25°C) for at least 3 hours. Longer incubation times, such as overnight, are also effective and do not negatively impact the conjugate.

-

Quenching: Add 1 µL of a quencher reagent for every 10 µL of antibody used to stop the reaction. The conjugate is ready for use after 30 minutes. Purification is typically not required for kit-based conjugations.

Indirect Immunofluorescence Staining of Cultured Cells

This is a standard protocol for staining adherent cells.

-

Sample Preparation: Culture cells on sterile glass coverslips or in imaging-appropriate microplates.

-

Fixation: Fix the cells by covering them with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Rinse the samples three times with PBS for 5 minutes each to remove the fixative.

-

Permeabilization (for intracellular antigens): If the target antigen is intracellular, incubate the cells in PBS containing 0.3% Triton X-100 for 10-15 minutes. This step is omitted for cell surface antigens.

-

Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 60 minutes. A common blocking buffer is 1X PBS containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100.

-

Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's recommendations. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Rinse the samples three times in PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer. Incubate the samples for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.

-

Final Washes: Wash the samples three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. This medium helps to preserve the fluorescence signal during imaging.

-

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~596 nm, Emission: ~615 nm).

Visualizing Core Concepts and Workflows

Caption: Workflow for indirect immunofluorescence using a this compound conjugate.

Caption: Simplified Jablonski diagram illustrating the fluorescence of this compound.

Advantages and Disadvantages

While a powerful tool, it's important to understand the strengths and limitations of this compound.

Advantages:

-

Bright Emission: It is a very bright fluorophore, which allows for the detection of low-abundance antigens.

-

Good Photostability: this compound exhibits good resistance to photobleaching, allowing for longer exposure times during imaging compared to more sensitive dyes like fluorescein. However, it is still susceptible to photobleaching with prolonged exposure to high-intensity light.

-

Large Stokes Shift: The significant separation between its excitation and emission peaks minimizes spectral overlap and simplifies filter set selection.

-

Hydrophilic Nature: The hydrolyzed form of the dye is very water-soluble, which simplifies washout steps and can lead to lower non-specific background staining.

Disadvantages:

-

Photobleaching: While relatively stable, it can still photobleach under intense or prolonged illumination, which can be a concern for quantitative studies. The use of antifade reagents is highly recommended.

-

Susceptibility to Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, which can reduce conjugation efficiency if not handled properly.

-

Emergence of Newer Dyes: Modern alternatives like Alexa Fluor 594 and DyLight 594 have been developed to match the spectral properties of this compound but offer even greater photostability and brightness.

Conclusion

This compound remains a cornerstone fluorophore for immunofluorescence due to its bright red emission, good photostability, and well-characterized spectral properties. It is particularly effective for multicolor imaging in conjunction with blue or green emitting dyes. While newer generations of fluorophores may offer enhanced performance in specific areas like photostability, the reliability, extensive documentation, and cost-effectiveness of this compound ensure its continued relevance and widespread use in research, clinical, and drug development settings. Understanding its core properties and adhering to optimized protocols are key to generating high-quality, reproducible immunofluorescence data.

References

Texas Red: A Comprehensive Technical Guide for Advanced Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Texas Red, a sulforhodamine 101 acid chloride, is a bright red fluorescent dye widely utilized in molecular biology for its robust performance and spectral characteristics.[1][2] This in-depth guide provides a technical overview of its properties, applications, and detailed protocols for its use in key molecular biology techniques.

Core Properties and Spectral Characteristics

This compound is valued for its strong fluorescence emission in the red spectrum, making it an excellent choice for various imaging and detection applications.[2][3] Its key spectral properties are summarized below, providing a quantitative basis for experimental design and comparison with other fluorophores.

| Property | Value | Reference |

| Excitation Maximum | 586 - 596 nm | [4] |

| Emission Maximum | 603 - 615 nm | |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | |

| Quantum Yield (Φ) | ~0.93 | |

| Molecular Weight | ~625 g/mol |

Applications in Molecular Biology

The versatility of this compound allows for its use in a multitude of molecular biology applications. Its bright signal and good photostability make it a reliable tool for visualizing and quantifying biological molecules and processes. Key applications include:

-

Immunofluorescence (IF): this compound-conjugated antibodies are extensively used to detect and localize specific proteins within cells and tissues.

-

Fluorescence In Situ Hybridization (FISH): Labeled nucleic acid probes with this compound enable the visualization of specific DNA or RNA sequences within chromosomes and cells.

-

Flow Cytometry: this compound, often in tandem with R-phycoerythrin (PE) as PE-Texas Red, is used for multi-color analysis of cell populations.

-

Protein and Nucleic Acid Labeling: The sulfonyl chloride group of this compound reacts readily with primary amines on proteins and modified nucleic acids, allowing for stable conjugation.

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols offer a starting point for experimental design and can be optimized based on specific research needs.

Protein Labeling with this compound-X, Succinimidyl Ester

This protocol outlines the general steps for conjugating this compound-X, a succinimidyl ester derivative, to a protein, typically an antibody. The succinimidyl ester reacts efficiently with primary amines on the protein to form a stable amide bond.

Materials:

-

Purified protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS) at 1-2 mg/mL.

-

This compound-X, succinimidyl ester

-

Anhydrous dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound-X, succinimidyl ester in anhydrous DMSO to create a stock solution.

-

Reaction:

-

Add 1 M sodium bicarbonate to the protein solution to raise the pH to 8.0-8.5.

-

Slowly add the desired molar excess of the reactive this compound solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Caption: Workflow for Protein Conjugation with this compound-X.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for indirect immunofluorescence to detect a specific antigen in cultured cells.

Materials:

-

Cultured cells on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the target antigen)

-

This compound-conjugated secondary antibody (specific to the primary antibody host species)

-

Mounting medium with an antifade reagent

Procedure:

-

Cell Culture and Fixation:

-

Grow cells on sterile coverslips to the desired confluency.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells in Blocking Buffer for 30-60 minutes to reduce nonspecific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to the recommended concentration.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS, protected from light.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the coverslips and allow the mounting medium to cure.

-

-

Imaging:

-

Visualize the this compound fluorescence using a fluorescence microscope with appropriate filters.

-

References

Texas Red in Microscopy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Texas Red, a bright, red-emitting fluorophore, has been a stalwart tool in fluorescence microscopy for decades. Its robust photophysical properties and versatile conjugation chemistry have made it a popular choice for a wide range of applications, from immunofluorescence and histology to flow cytometry. This technical guide provides a comprehensive overview of the core principles of this compound, its mechanism of action, and practical guidance for its use in microscopy.

Core Principles and Mechanism of Action

This compound is the sulfonyl chloride derivative of sulforhodamine 101. As a member of the rhodamine family of dyes, its fluorescence arises from a conjugated xanthene core. The fundamental mechanism of fluorescence involves the absorption of a photon of light, which excites an electron from its ground state to a higher energy singlet state. This excited state is short-lived, and the electron quickly relaxes back to the ground state, releasing the absorbed energy as a photon of light with a longer wavelength (a phenomenon known as the Stokes shift).

The rigid chemical structure of this compound contributes to its high fluorescence quantum yield and good photostability. The sulfonyl chloride group allows for covalent conjugation to primary amines on proteins and other biomolecules, forming a stable sulfonamide bond. This enables the specific labeling of targets of interest within a biological sample.

Photophysical Properties

The selection of a fluorophore for microscopy is critically dependent on its photophysical properties. The key parameters for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~595 nm | [1][2] |

| Emission Maximum (λem) | ~615 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | [1] |

| Quantum Yield (Φ) | 0.605 in PBS | |

| Recommended Laser Lines | 561 nm, 594 nm |

Experimental Protocols

Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound sulfonyl chloride to an antibody.

Materials:

-

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

This compound sulfonyl chloride

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M sodium bicarbonate, pH 9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

PBS

Procedure:

-

Prepare the Antibody: Dialyze the antibody against PBS to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-2 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

-

Slowly add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the this compound-conjugated antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the first colored peak, which contains the labeled antibody.

-

-

Characterization:

-

Measure the absorbance of the conjugate at 280 nm and 595 nm to determine the degree of labeling.

-

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining fixed and permeabilized adherent cells with a this compound-conjugated antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

This compound-conjugated primary or secondary antibody

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Culture and Fixation:

-

Grow cells to the desired confluency on sterile coverslips in a petri dish.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

If targeting an intracellular antigen, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the this compound-conjugated antibody to the predetermined optimal concentration in blocking buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Image the slides using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~590 nm, emission ~620 nm).

-

Applications in Research and Drug Development

This compound's bright fluorescence and red-shifted emission make it a valuable tool in various microscopy applications.

-

Immunofluorescence: It is widely used to visualize the localization of specific proteins within cells and tissues. This is crucial for understanding cellular architecture, protein trafficking, and the effects of drug candidates on cellular targets.

-

Multi-color Imaging: Due to its distinct spectral properties, this compound can be used in combination with other fluorophores, such as FITC (green) and DAPI (blue), to simultaneously visualize multiple targets within the same sample.

-

Fluorescence In Situ Hybridization (FISH): this compound can be conjugated to nucleic acid probes to detect specific DNA or RNA sequences within cells, enabling the study of gene expression and chromosome organization.

-

Flow Cytometry: this compound-conjugated antibodies are used to label and quantify specific cell populations based on the expression of cell surface or intracellular markers.

Example: Visualizing a Signaling Pathway Component

In drug development, researchers often need to visualize the expression and localization of proteins involved in specific signaling pathways. For example, a this compound-conjugated antibody can be used to detect a key kinase in a cancer-related pathway.

Conclusion

This compound remains a highly effective and versatile fluorescent probe for a multitude of microscopy applications. Its bright red emission, good photostability, and straightforward conjugation chemistry make it an excellent choice for researchers in both academic and industrial settings. By understanding its core principles and following optimized protocols, scientists and drug development professionals can effectively leverage the power of this compound to visualize and unravel complex biological processes.

References

An In-depth Technical Guide to Sulforhodamine 101: Core Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Sulforhodamine 101 (SR101), also known as Texas Red, is a water-soluble, red fluorescent dye widely utilized in biological research.[1][2] Its primary application lies in the field of neuroscience, where it has been established as a preferential marker for astrocytes both in vivo and in vitro.[3][4][5] This guide provides a comprehensive overview of the fundamental properties of SR101, detailed experimental protocols, and its application in advanced imaging techniques.

Core Characteristics

Sulforhodamine 101 is an amphoteric rhodamine dye distinguished by its bright red fluorescence and utility as a polar tracer. It is generally considered membrane impermeant.

Chemical and Physical Properties

SR101 is supplied as a crystalline solid and is known for its solubility in water and various organic solvents. Its structural and physical data are summarized below.

| Property | Value | Citations |

| Chemical Name | 9-(2,4-Disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium inner salt | |

| Synonyms | SR101, this compound, Sulforhodamine 640 | |

| Molecular Formula | C₃₁H₃₀N₂O₇S₂ | |

| Molecular Weight | 606.71 g/mol | |

| CAS Number | 60311-02-6 | |

| Appearance | Crystalline solid | |

| Purity | ≥95% (HPLC) | |

| Storage | Store at +4°C or -20°C as a solid |

Solubility Data

| Solvent | Maximum Concentration / Solubility | Citations |

| Water | 50 mM (30.34 mg/mL) | |

| DMSO | 25 mg/mL to 50 mM | |

| Ethanol | 20 mM (12.13 mg/mL) | |

| Dimethyl formamide | ~20 mg/mL |

Spectral Properties

SR101 exhibits strong absorption in the yellow-orange region of the spectrum and emits bright red fluorescence. These properties make it compatible with common laser lines and filter sets used in fluorescence microscopy.

| Spectral Property | Value (in Ethanol unless specified) | Citations |

| Excitation Maximum (λex) | ~586 nm | |

| Emission Maximum (λem) | ~605 nm / 606 nm | |

| Molar Absorptivity (ε) | 110,000 - 139,000 cm⁻¹M⁻¹ at 576 nm | |

| Fluorescence Quantum Yield (Φ) | 0.9 (in ethanol), 0.605 (in PBS) |

Applications in Neurobiology

The most prominent application of SR101 is as a selective marker for astrocytes. Upon application to brain tissue, it is preferentially taken up by protoplasmic astrocytes, allowing for their high-contrast visualization using two-photon microscopy. This specificity has been confirmed through immunohistochemistry and in transgenic mouse models. The uptake mechanism is not fully understood but is thought to involve diffusion through gap junctions, creating an astrocyte syncytium.

It is important to note that while highly selective, SR101 is not exclusively an astrocyte marker. Studies have shown it can also label oligodendrocytes, and its staining intensity can vary between different brain regions. Furthermore, at certain concentrations, SR101 can exhibit bioactive effects, including the induction of neuronal hyperexcitability and seizure-like activity. Therefore, careful titration of concentration and appropriate controls are crucial.

Experimental Protocols

Below are detailed methodologies for the application of SR101 for staining glial cells in brain tissue.

Protocol 1: In Vivo Staining of Cortical Astrocytes in Rodents

This protocol is adapted from methods for two-photon imaging of astrocytes in the intact rodent brain.

Materials:

-

Sulforhodamine 101 (SR101)

-

Artificial cerebrospinal fluid (ACSF), sterile-filtered

-

Surgical tools for craniotomy

-

Two-photon microscope

Methodology:

-

Animal Preparation: Anesthetize the rodent according to approved institutional protocols. Perform a craniotomy over the cortical region of interest to expose the dura mater.

-

SR101 Solution Preparation: Prepare a stock solution of SR101 in DMSO. Just before application, dilute the stock solution in sterile ACSF to a final working concentration. For topical application, concentrations can range from 250 nM to 300 µM.

-

Dye Application:

-

Topical Application: Carefully apply the SR101 working solution directly onto the exposed cortical surface. Allow the dye to incubate for a brief period (typically 5-20 minutes).

-

Intracortical Injection: For deeper staining, use a micropipette to inject a small bolus of the SR101 solution into the brain parenchyma.

-

-

Washing: Gently wash the cortical surface with fresh ACSF to remove excess dye.

-

Imaging: Place the animal under a two-photon microscope. Use an excitation wavelength around 800-900 nm for two-photon excitation of SR101. Astrocytes should be brightly labeled, allowing for visualization of their morphology and association with blood vessels.

Protocol 2: Staining Astrocytes in Acute Brain Slices

This method is suitable for in vitro electrophysiology and imaging experiments.

Materials:

-

Sulforhodamine 101 (SR101)

-

Carbogenated ACSF (95% O₂, 5% CO₂)

-

Vibratome or tissue slicer

-

Incubation chamber

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.

-

SR101 Incubation: Transfer the slices to an incubation chamber containing carbogenated ACSF heated to 34-37°C. Add SR101 to a final concentration of 0.5-1 µM.

-

Incubation Period: Incubate the slices in the SR101-containing ACSF for 20-30 minutes.

-

Recovery/Wash: Transfer the slices to a holding chamber with fresh, dye-free carbogenated ACSF for at least 30 minutes before imaging or recording. This allows for washout of excess dye and recovery of the tissue.

-

Imaging: Mount a slice in a recording chamber on a confocal or two-photon microscope for visualization.

Advanced Application: Dual-Cell Calcium Imaging

A powerful application of SR101 is its use in conjunction with green-fluorescent calcium indicators (e.g., Oregon Green BAPTA-1 AM) to simultaneously monitor calcium dynamics in both astrocytes and neurons. Because SR101 selectively labels astrocytes, it allows for the unambiguous differentiation of signals from the two cell types.

References

- 1. Sulforhodamine 101 | Astrocyte / oligodendrocyte dye | Hello Bio [hellobio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. hifo.uzh.ch [hifo.uzh.ch]

- 4. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Texas Red Dye for Cellular Staining

For researchers, scientists, and drug development professionals, Texas Red remains a widely utilized fluorescent dye for visualizing specific cellular targets. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in cell staining applications.

Core Properties of this compound

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red-fluorescent dye belonging to the rhodamine family.[1] It is frequently used to label antibodies, proteins, and other biomolecules for various detection and imaging purposes in fluorescence microscopy, immunofluorescence, and flow cytometry.[2][3] The dye is valued for its brightness, which allows for the detection of even weakly expressed antigens.[1]

Key advantages of this compound include its good solubility in water and other polar solvents, which simplifies the preparation of staining solutions and conjugation to biomolecules.[1] The sulfonyl chloride reactive group of this compound readily conjugates with primary amines on proteins. A significant benefit of this chemistry is that any unreacted dye hydrolyzes to the highly water-soluble sulforhodamine 101, which is easily washed away, leading to lower background fluorescence.

While this compound exhibits good photostability, for applications requiring even greater brightness and resistance to photobleaching, newer alternatives such as Alexa Fluor 594 and DyLight 594 have been developed with similar spectral characteristics.

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Excitation Maximum | ~586 - 596 nm | |

| Emission Maximum | ~603 - 615 nm | |

| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.93 | |

| Molecular Weight | ~625.15 g/mol | |

| Chemical Formula | C₃₁H₂₉ClN₂O₆S₂ |

Experimental Protocols

Below are detailed methodologies for antibody conjugation and a general protocol for immunofluorescent staining of cultured cells.

Protocol for Labeling IgG Antibodies with this compound Sulfonyl Chloride

This protocol is adapted from the method described by Titus, et al. (1982).

Materials:

-

IgG antibody to be labeled

-

This compound Sulfonyl Chloride

-

Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

-

Phosphate-Buffered Saline (PBS): 20 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Desalting column or dialysis tubing (10-14 kDa MWCO)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Prepare the Antibody: Dissolve 1-5 mg of the IgG antibody in 1 mL of chilled conjugation buffer. Keep the solution on ice.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 1 mg/mL.

-

Conjugation Reaction: While rapidly mixing the antibody solution, add 50 µL of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.

-

Purification: Separate the labeled antibody from the unreacted dye using either a desalting column equilibrated with PBS or by dialysis against PBS at 4°C. The this compound-conjugated protein will appear as a purple band.

General Protocol for Immunofluorescent Staining of Adherent Cells

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Primary Antibody (specific to the target antigen)

-

This compound-conjugated Secondary Antibody (directed against the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI) (optional)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently rinse the coverslips with PBS to remove culture medium.

-

Fixation: Incubate the coverslips in 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular antigens): If the target protein is intracellular, incubate the coverslips in Permeabilization Buffer for 10-15 minutes.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Blocking: Incubate the coverslips in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-